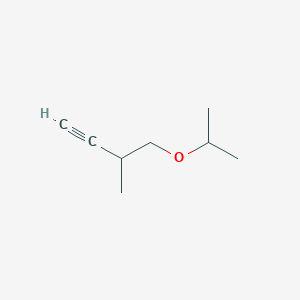
3-Methyl-4-propan-2-yloxybut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methyl-4-propan-2-yloxybut-1-yne" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of compounds with alkyloxy substituents and terminal alkynes, as well as the study of their spectroscopic properties, is reported .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as l-tartaric acid and employs various reagents and conditions to introduce alkyloxy groups and create terminal alkynes . For example, the synthesis of 4,4-dimethoxybut-1-yne is reported as a key intermediate in the synthesis of more complex molecules, indicating the potential utility of "3-Methyl-4-propan-2-yloxybut-1-yne" as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information on bond lengths and angles . Additionally, density functional theory (DFT) calculations have been used to predict the spectroscopic properties of similar compounds, suggesting that similar computational methods could be applied to "3-Methyl-4-propan-2-yloxybut-1-yne" for a theoretical understanding of its structure .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, with studies reporting unusual recyclization reactions and the formation of different products under various conditions . These findings highlight the potential for "3-Methyl-4-propan-2-yloxybut-1-yne" to undergo interesting chemical transformations that could be relevant for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using mass spectrometry, infrared spectroscopy, and proton NMR spectroscopy . These techniques provide insights into the stability, functional groups, and electronic environment of the molecules, which are important for understanding the behavior of "3-Methyl-4-propan-2-yloxybut-1-yne" in different contexts.
科学的研究の応用
Heterocyclic Derivative Syntheses
The compound 3-Methyl-4-propan-2-yloxybut-1-yne and similar molecules have been utilized in the synthesis of various heterocyclic derivatives. Notably, 4-Yn-1-ones containing different substituents, prop-2-ynyl alpha-ketoesters, and prop-2-ynyl alpha-ketoamides have been used in oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds have potential applications in pharmaceutical and material sciences due to their diverse structural properties and biological activities (Bacchi et al., 2005).
Crystal Structure Analysis
The crystal structures of compounds structurally related to 3-Methyl-4-propan-2-yloxybut-1-yne, such as 1,3-enynes, have been analyzed to understand their potential as building blocks in organic synthesis and their occurrence in natural products with cytotoxic and antitumor properties. This analysis provides insights into their structural stability and reactivity, which are crucial for their application in synthesizing complex molecules (Pineda et al., 2020).
Intramolecular Cyclization Studies
Compounds resembling 3-Methyl-4-propan-2-yloxybut-1-yne have been studied for their ability to undergo intramolecular cyclization, leading to the formation of more complex molecular structures. For example, dialkyl(4-hydroxybutyn-2-yl)[3-(p-tolyl)propyn-2-yl]ammonium chlorides can undergo intramolecular cyclization to produce benzo[f]isoindolinium chlorides, which are important in medicinal chemistry and material sciences due to their unique chemical properties (Chukhajian et al., 2010).
特性
IUPAC Name |
3-methyl-4-propan-2-yloxybut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-8(4)6-9-7(2)3/h1,7-8H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIKCGNYXVSOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-propan-2-yloxybut-1-yne | |
CAS RN |
2229611-09-8 |
Source


|
| Record name | 3-methyl-4-(propan-2-yloxy)but-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

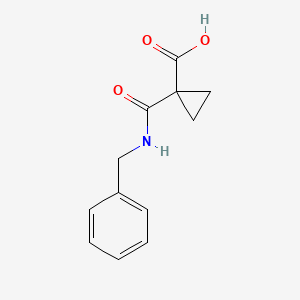
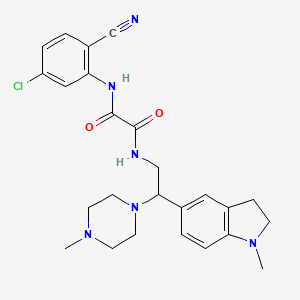

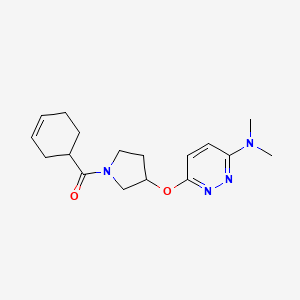

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
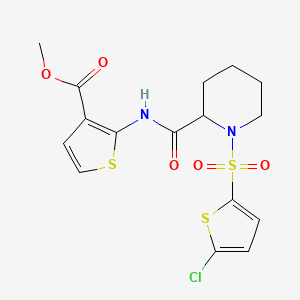
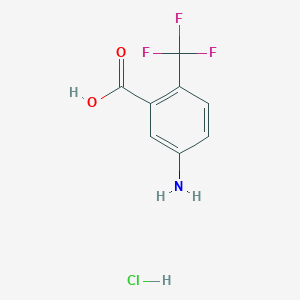
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)
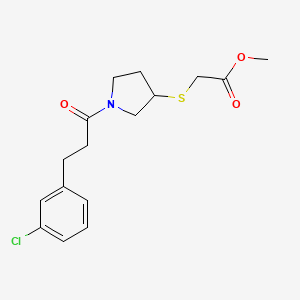
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)